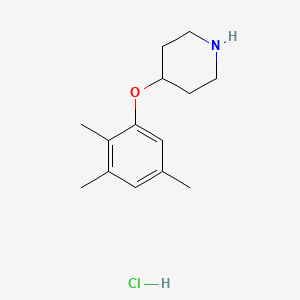
Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate
Vue d'ensemble
Description
Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate (TB-CPMC) is an organic compound that has been used in a variety of scientific research applications. TB-CPMC is a member of the carbamate family of compounds, which are characterized by the presence of a carbamate group in the structure. It is an important intermediate in the synthesis of other compounds and has been used in the development of drugs and other products.
Applications De Recherche Scientifique
Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has a variety of scientific research applications. It has been used in the development of drugs and other products, such as insecticides and herbicides. It has also been used in the synthesis of other compounds, such as aminoglycoside antibiotics. Additionally, Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has been used in the synthesis of organic compounds that have applications in the fields of biochemistry, organic chemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes that are involved in the metabolism of other compounds. Specifically, it is thought to inhibit the activity of enzymes involved in the breakdown of certain amino acids, such as arginine and lysine. This inhibition can lead to an increase in the levels of these amino acids in the body, which can have a variety of effects.
Biochemical and Physiological Effects
Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has been shown to have a variety of biochemical and physiological effects. In animal studies, Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has been found to increase the levels of certain amino acids in the body, such as arginine and lysine. This can lead to an increase in the production of certain hormones, such as growth hormone and testosterone. Additionally, Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to have an effect on the metabolism of carbohydrates and lipids, which can lead to changes in energy levels and body weight.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, the compound is not very soluble in water and is not very stable in air. Additionally, it can interact with other compounds, leading to unwanted side reactions.
Orientations Futures
The use of Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate in scientific research is still in its early stages and there are a number of potential future directions. One potential direction is the further exploration of its mechanism of action, which could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further research could be conducted on its effects on metabolism, which could lead to the development of new drugs and other products. Another potential direction is the exploration of its potential uses in the synthesis of other compounds, which could lead to the development of new drugs and other products. Finally, further research could be conducted on its use as an insecticide and herbicide, which could lead to the development of new products for agricultural use.
Propriétés
IUPAC Name |
tert-butyl N-[[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-15(2,3)13(21)20-11-8-7-10(19-12(11)17)9-18-14(22)23-16(4,5)6/h7-8H,9H2,1-6H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXWDMLQFVZMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)CNC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673922 | |
| Record name | tert-Butyl {[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (6-chloro-5-pivalamidopyridin-2-YL)-methylcarbamate | |
CAS RN |
1142192-00-4 | |
| Record name | Carbamic acid, N-[[6-chloro-5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



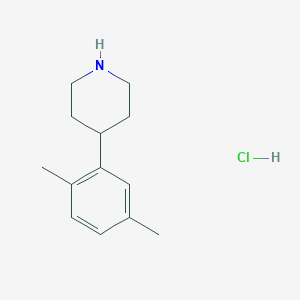
![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)
![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)


![4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B1389880.png)
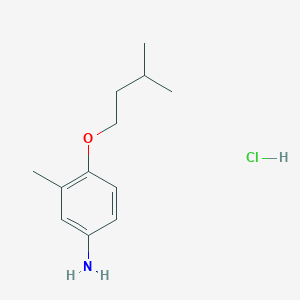
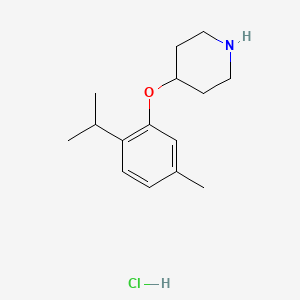
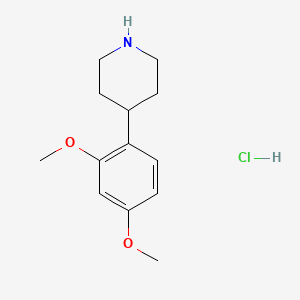
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1389889.png)
![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1389890.png)

![4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1389893.png)
